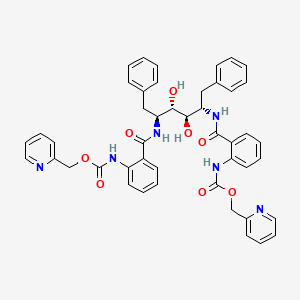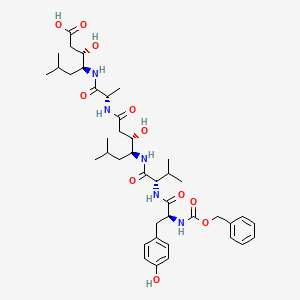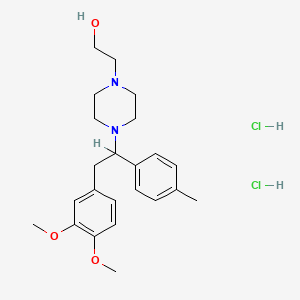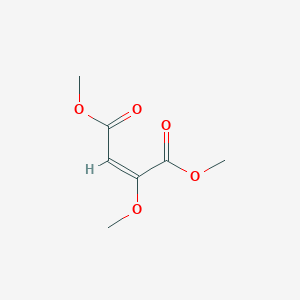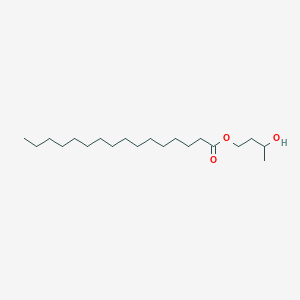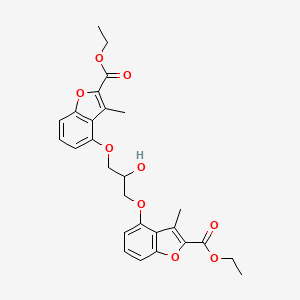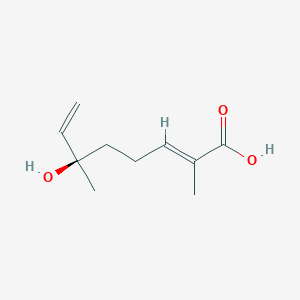
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is a monoterpenoid compound known for its unique chemical structure and biological activities. This compound is characterized by the presence of a hydroxy group at position 6 and methyl groups at positions 2 and 6, along with a double bond between positions 2 and 3. It has been isolated from various natural sources, including the Chinese herb Cistanche salsa, and has shown significant biological activities, particularly in the field of bone health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure is typically formed through a series of aldol condensation reactions, which involve the combination of smaller carbonyl compounds to form the desired carbon skeleton.
Introduction of the hydroxy group: The hydroxy group at position 6 is introduced through selective hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the double bond: The double bond between positions 2 and 3 is introduced through dehydrogenation reactions, using catalysts such as palladium on carbon or platinum oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired compound .
化学反应分析
Types of Reactions
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The double bond can be reduced to form a saturated compound, using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide.
Substitution: Thionyl chloride, phosphorus tribromide, amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halides, amines
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoporosis and other bone-related disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves its interaction with specific molecular targets and pathways. In the context of bone health, it has been shown to:
Inhibit bone resorption: By targeting osteoclasts, the cells responsible for bone breakdown.
Promote bone formation: By stimulating osteoblasts, the cells responsible for bone formation.
Modulate signaling pathways: Involved in bone metabolism, such as the Wnt/β-catenin pathway
相似化合物的比较
Similar Compounds
(2E,6R)-8-Hydroxy-2,6-dimethyl-2-octenoic acid: Another monoterpenoid with similar structural features but different biological activities.
(2E,6R)-6-Hydroxy-2,6-dimethyl-2-octenoic acid: A closely related compound with slight variations in the position of functional groups.
Uniqueness
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical reactivity and biological activities. Its ability to modulate bone metabolism makes it particularly valuable in the field of bone health research .
属性
CAS 编号 |
83945-54-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m0/s1 |
InChI 键 |
SSKWMOQUUQAJGV-PCGIRMHASA-N |
手性 SMILES |
C/C(=C\CC[C@](C)(C=C)O)/C(=O)O |
规范 SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


